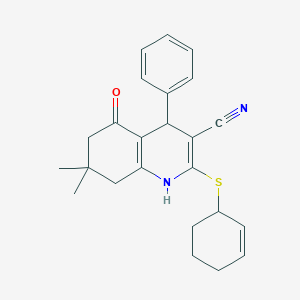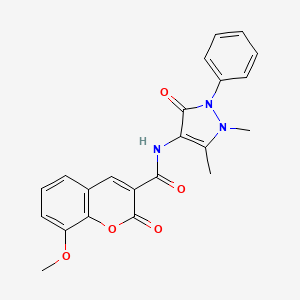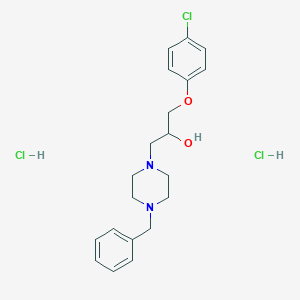![molecular formula C19H18BrNO2 B5200947 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5200947.png)
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline, also known as BDQ, is a novel antitubercular drug that has been developed to combat the growing problem of drug-resistant tuberculosis. BDQ is a potent inhibitor of the mycobacterial ATP synthase, which is essential for the survival of the tuberculosis bacterium.
Mechanism of Action
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline inhibits the mycobacterial ATP synthase by binding to the c-ring of the F1Fo-ATP synthase complex. This prevents the synthesis of ATP, which is essential for the survival of the tuberculosis bacterium. 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline has a unique mechanism of action compared to other antitubercular drugs, which target cell wall synthesis, DNA synthesis, and protein synthesis.
Biochemical and Physiological Effects:
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline has been shown to have minimal toxicity in animal models and human clinical trials. 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline is metabolized by the liver and excreted in the urine. 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline has been shown to have a long half-life, which allows for once-daily dosing.
Advantages and Limitations for Lab Experiments
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline has several advantages for use in lab experiments. It is highly effective against drug-resistant strains of tuberculosis, and it has a unique mechanism of action compared to other antitubercular drugs. However, 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline is expensive to synthesize and requires specialized equipment and expertise.
Future Directions
There are several future directions for research on 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline. One area of research is the development of new formulations of 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline that can be administered orally. Another area of research is the optimization of the dosing regimen for 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline to maximize its efficacy and minimize its toxicity. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline in different populations, including children and pregnant women. Finally, there is a need for further studies on the mechanism of action of 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline and its potential use in combination therapy with other antitubercular drugs.
Synthesis Methods
The synthesis of 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline involves a series of chemical reactions starting from 2,4-dimethylphenol. The first step involves the conversion of 2,4-dimethylphenol to 2-bromo-4,6-dimethylphenol using bromine. The second step involves the conversion of 2-bromo-4,6-dimethylphenol to 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline using quinoline and 2-(2-bromo-4,6-dimethylphenoxy)ethyl bromide. The final step involves the purification of 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline using column chromatography.
Scientific Research Applications
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline has been extensively studied for its potential use as a treatment for drug-resistant tuberculosis. In vitro studies have shown that 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline is highly effective against drug-resistant strains of tuberculosis, including multidrug-resistant and extensively drug-resistant strains. In vivo studies have also shown that 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline is effective in treating tuberculosis in animal models.
properties
IUPAC Name |
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c1-13-11-14(2)19(16(20)12-13)23-10-9-22-17-7-3-5-15-6-4-8-21-18(15)17/h3-8,11-12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBENJXHJJPVJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCOC2=CC=CC3=C2N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-methoxyphenyl)sulfonyl]-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B5200865.png)

![methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5200875.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-butoxybenzamide](/img/structure/B5200894.png)

![N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5200906.png)
![N-[4-(1H-benzimidazol-1-yl)-4-oxobutyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B5200909.png)
![N-{2-[(4-hydroxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}propanamide hydrobromide](/img/structure/B5200913.png)



![6-[(4-cyclohexyl-1-piperazinyl)carbonyl]-2-cyclopropyl-1,3-benzoxazole](/img/structure/B5200930.png)
![17-[2-(1-naphthylamino)ethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5200935.png)
![2-chloro-N-(1-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5200962.png)